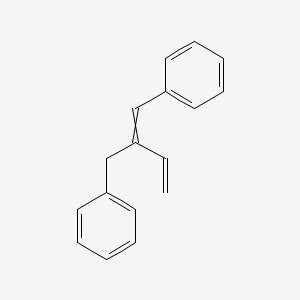
Benzene, 1,1'-(2-ethenyl-1-propene-1,3-diyl)bis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1,1’-(2-ethenyl-1-propene-1,3-diyl)bis- is an organic compound with the molecular formula C17H16. This compound is characterized by the presence of two benzene rings connected by a 2-ethenyl-1-propene-1,3-diyl bridge. It is a derivative of benzene, which is a fundamental building block in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,1’-(2-ethenyl-1-propene-1,3-diyl)bis- typically involves the reaction of benzene derivatives with appropriate alkenes under specific conditions. One common method is the Friedel-Crafts alkylation, where benzene reacts with an alkene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require anhydrous environments and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale Friedel-Crafts alkylation processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as distillation and recrystallization, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzene, 1,1’-(2-ethenyl-1-propene-1,3-diyl)bis- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a metal catalyst such as palladium (Pd) or platinum (Pt), resulting in the hydrogenation of the double bonds.
Substitution: Electrophilic aromatic substitution reactions are common, where the benzene rings can undergo nitration, sulfonation, or halogenation using reagents like nitric acid (HNO3), sulfuric acid (H2SO4), or halogens (Cl2, Br2).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: H2 gas, Pd or Pt catalyst, elevated pressure.
Substitution: HNO3, H2SO4, Cl2, Br2, AlCl3 catalyst.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Hydrogenated derivatives.
Substitution: Nitrobenzene, sulfonated benzene, halogenated benzene.
Scientific Research Applications
Benzene, 1,1’-(2-ethenyl-1-propene-1,3-diyl)bis- has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its interactions with biological macromolecules and potential effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzene, 1,1’-(2-ethenyl-1-propene-1,3-diyl)bis- involves its interaction with various molecular targets. The compound can participate in electrophilic aromatic substitution reactions, where the benzene rings act as nucleophiles. The double bonds in the 2-ethenyl-1-propene-1,3-diyl bridge can undergo addition reactions, leading to the formation of new chemical bonds. These interactions can affect molecular pathways and cellular processes, making the compound a valuable tool in research.
Comparison with Similar Compounds
Similar Compounds
Benzene, 1,1’-(1,3-propanediyl)bis-: Similar structure but with a 1,3-propanediyl bridge.
Benzene, 1,1’-(3-methyl-1-propene-1,3-diyl)bis-: Contains a 3-methyl-1-propene-1,3-diyl bridge.
Benzene, 1,1’-(1-ethenyl-1,3-propanediyl)bis-: Features a 1-ethenyl-1,3-propanediyl bridge.
Uniqueness
Benzene, 1,1’-(2-ethenyl-1-propene-1,3-diyl)bis- is unique due to its specific structural configuration, which imparts distinct chemical reactivity and physical properties. The presence of the 2-ethenyl-1-propene-1,3-diyl bridge allows for unique interactions and reactions that are not observed in its similar counterparts.
Properties
CAS No. |
50366-05-7 |
|---|---|
Molecular Formula |
C17H16 |
Molecular Weight |
220.31 g/mol |
IUPAC Name |
2-benzylbuta-1,3-dienylbenzene |
InChI |
InChI=1S/C17H16/c1-2-15(13-16-9-5-3-6-10-16)14-17-11-7-4-8-12-17/h2-13H,1,14H2 |
InChI Key |
HRQGYUBBCWTVIJ-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=CC1=CC=CC=C1)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-N-[Amino(nitroamino)methylidene]glycine](/img/structure/B14655097.png)
![6-Cinnamylbenzo[1,3]dioxol-5-OL](/img/structure/B14655108.png)
![2,6,8,12,13,17-Hexaoxa-1,7-diborabicyclo[5.5.5]heptadecane](/img/structure/B14655117.png)
![Phosphonic acid, [(3-chlorophenyl)hydroxymethyl]-, diethyl ester](/img/structure/B14655125.png)


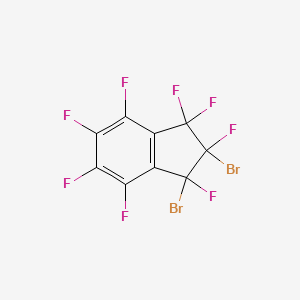
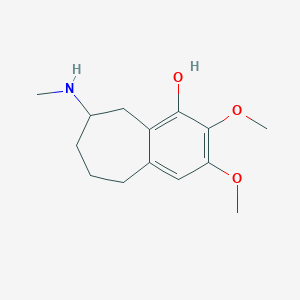
![1-[(Propan-2-yl)sulfanyl]hexa-1,5-diene](/img/structure/B14655160.png)
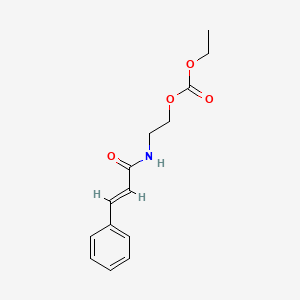

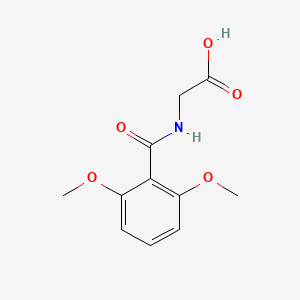
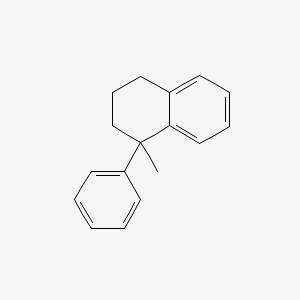
![{Diphenyl[(prop-2-en-1-yl)oxy]methyl}(trimethyl)silane](/img/structure/B14655193.png)
